molecular formula C26H24N4OS B389056 13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B389056
M. Wt: 440.6g/mol
InChI Key: HONILTXLATVKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex organic compound with a unique structure that combines multiple fused rings, including a thieno, pyrimido, and quinoline moiety.

Preparation Methods

The synthesis of 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates, such as substituted benzoic acids, which are then subjected to cyclization reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions, ice bath) to achieve the desired transformations .

Scientific Research Applications

8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6g/mol

IUPAC Name

13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C26H24N4OS/c27-14-17-21(15-8-3-1-4-9-15)23-18(11-7-12-19(23)31)30-25(17)29-24(28)22-16-10-5-2-6-13-20(16)32-26(22)30/h1,3-4,8-9,21H,2,5-7,10-13H2,(H2,28,29)

InChI Key

HONILTXLATVKTO-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=CC=C6)C#N)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=CC=C6)C#N)N

Origin of Product

United States

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